Desmopressin diacetate

説明

Desmopressin diacetate is a synthetic analog of vasopressin used to reduce renal excretion of water in central diabetes insipidus and nocturia . It is also used to treat nighttime bed-wetting, central diabetes insipidus, and increased thirst and urination caused by head surgery or head trauma . Desmopressin is a man-made form of a hormone that occurs naturally in the pituitary gland and regulates how the body uses water .

Synthesis Analysis

The synthesis of Desmopressin diacetate has been patented and involves a process for solid phase synthesis .Molecular Structure Analysis

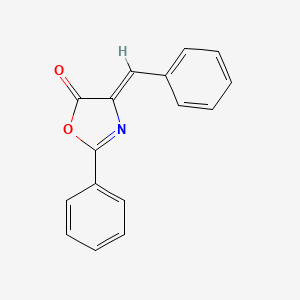

Desmopressin is prepared as a result of changes in the molecular structure of vasopressin due to deamination of the 1-cysteine and replacement of the 8-L-arginine by 8-D-arginine .Physical And Chemical Properties Analysis

Desmopressin diacetate has a molecular weight of 1189.3 and is soluble in water at 20 mg/mL .科学的研究の応用

Antidiuretic Properties

Desmopressin Acetate is a synthetic octapeptide hormone with the property of antidiuresis . It is a synthetic analog of vasopressin . It contains not less than 95.0% and not more than 105.0% of desmopressin .

Treatment of Central Diabetes Insipidus

Desmopressin, a vasopressin V2 receptor agonist, is the current standard of care in central diabetes insipidus . However, if patients are not correctly instructed on the use of desmopressin, even normal fluid intake can result in life-threatening hyponatraemia .

Bleeding Control

Desmopressin is used in bleeding disorders to enhance clotting . Evidence suggests that oral desmopressin may have the potential to be of clinical benefit for bleeding control . However, further research is needed to clarify its effect in this area .

Treatment of Renal Colic

Desmopressin has been investigated for its efficacy in renal colic . Evidence suggests that oral desmopressin may have the potential to be of clinical benefit for renal colic . However, further research is needed to clarify its effect in this area .

Potential Applications in Oncology

Desmopressin has been investigated for its efficacy in oncology . The results of the searches showed that desmopressin may have potential applications in this field . However, further research is needed to clarify its effect in this area .

Potential Applications in the Central Nervous System

Desmopressin has been investigated for its efficacy in the central nervous system . The results of the searches showed that desmopressin may have potential applications in this field . However, further research is needed to clarify its effect in this area .

作用機序

Target of Action

Desmopressin diacetate, a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), primarily targets the vasopressin 2 (V2) receptors . These receptors are predominantly located in the cells of the distal part of the nephron and the collecting tubules in the kidney .

Mode of Action

Desmopressin diacetate interacts with the V2 receptors, leading to an increase in water re-absorption in the kidney . This interaction results in enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

The primary biochemical pathway affected by desmopressin diacetate is the regulation of water content in the body. By stimulating the V2 receptors, desmopressin diacetate promotes water re-absorption in the kidneys, thereby reducing renal excretion of water .

Pharmacokinetics

Desmopressin diacetate exhibits a biphasic half-life, with fast and slow phases of 7.8 and 75.5 minutes, respectively . This results in a prompt onset of antidiuretic action with a long duration after each administration . When administered by injection, desmopressin has an antidiuretic effect about ten times that of an equivalent dose administered intranasally .

Result of Action

The primary molecular effect of desmopressin diacetate is the increased water re-absorption in the kidney, leading to reduced renal excretion of water . This results in the treatment of conditions such as central diabetes insipidus and nocturia . Additionally, desmopressin diacetate increases plasma levels of factor VIII activity in patients with hemophilia and von Willebrand’s disease Type I .

Action Environment

The action of desmopressin diacetate can be influenced by various environmental factors. For instance, the composition of the mobile phase in the body can significantly affect the retention time of desmopressin . Furthermore, the presence of other drugs that may increase the risk of water intoxication with hyponatremia can affect the efficacy of desmopressin diacetate .

Safety and Hazards

Desmopressin diacetate should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling the substance . It is also important to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

将来の方向性

特性

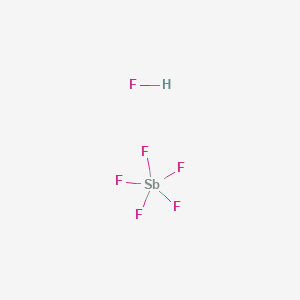

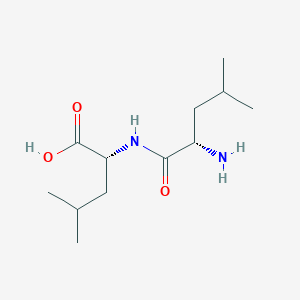

IUPAC Name |

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2.2C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;2*1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);2*1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNASTRMPURYAFJ-VCCVNBJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N14O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmopressin diacetate | |

CAS RN |

16789-98-3 | |

| Record name | Desmopressin diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [deamino-Cys1, D-Arg8]-Vasopressin acetate salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMOPRESSIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242K8LE2BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)